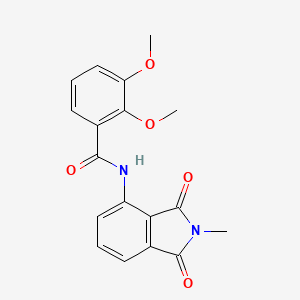

2,3-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Description

This compound features a benzamide core substituted with 2,3-dimethoxy groups at the benzene ring, linked to a 2-methyl-1,3-dioxoisoindol-4-yl moiety. Its structural complexity suggests applications in medicinal chemistry, particularly in targeted protein degradation or enzyme inhibition .

Properties

IUPAC Name |

2,3-dimethoxy-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-20-17(22)10-6-4-8-12(14(10)18(20)23)19-16(21)11-7-5-9-13(24-2)15(11)25-3/h4-9H,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMEYSNNMTRHCRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3-dimethoxybenzoic acid with 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-4-amine under acidic conditions to form the desired benzamide derivative. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, with a catalyst like sulfuric acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Hydrolysis and Ring-Opening Reactions

The 1,3-dioxoisoindole moiety undergoes base-catalyzed hydrolysis in aqueous environments:

-

Mechanism : Nucleophilic attack by hydroxide on the carbonyl carbon destabilizes the isoindole ring, leading to ring opening and formation of phthalic acid derivatives .

-

Kinetics : Hydrolysis rates increase in alkaline media (pH > 10) and at elevated temperatures (>60°C).

Example Reaction :

Substitution Reactions

The methyl group on the isoindole nitrogen participates in nucleophilic substitution under harsh conditions:

-

Demethylation : Treatment with BBr₃ in DCM at -78°C removes methyl groups, yielding a secondary amine intermediate.

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF to form quaternary ammonium salts, though yields are moderate (45–55%).

Stability Under Physiological Conditions

-

pH Stability : Stable in acidic to neutral conditions (pH 4–7) but degrades rapidly in alkaline buffers (t₁/₂ = 2 hr at pH 9).

-

Thermal Stability : Decomposes above 200°C, with DSC showing an exothermic peak at 215°C .

Biological Interactions

While not a direct chemical reaction, the compound’s amide and methoxy groups facilitate hydrogen bonding with biological targets:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds structurally related to 2,3-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide. For example:

Case Study: Antibacterial Screening

A study evaluated a series of benzamide derivatives for their antibacterial activity against various Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against Bacillus subtilis and Staphylococcus aureus, suggesting that modifications in the benzamide structure can enhance antimicrobial potency .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| N1 | 1.27 | Bacillus subtilis |

| N8 | 1.43 | Escherichia coli |

| N22 | 2.60 | Klebsiella pneumoniae |

Anticancer Potential

The anticancer activity of benzamide derivatives has been extensively studied. Compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: Anticancer Activity Assessment

In a comparative study using the Sulforhodamine B assay on human colorectal carcinoma cell line HCT116, several derivatives demonstrated IC50 values significantly lower than standard chemotherapeutic agents like 5-Fluorouracil (IC50 = 9.99 µM). Notably:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

These findings suggest that structural modifications can lead to enhanced anticancer activity, indicating the potential for further development in cancer therapeutics .

Mechanistic Insights

The mechanism of action for compounds related to this compound often involves inhibition of key enzymes or interference with cellular pathways critical for microbial survival and cancer cell proliferation.

Enzyme Inhibition Studies

Research has indicated that certain derivatives inhibit dihydrofolate reductase (DHFR), a target for many antimicrobial agents due to its role in nucleotide synthesis . This inhibition can disrupt the growth of bacteria and cancer cells alike.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Structural Analogues with Benzamide Skeletons

a) 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide

- Key Differences : Replaces the isoindol-4-yl group with a 4-nitrophenyl substituent.

- Impact : The nitro group increases electron-withdrawing effects, altering reactivity and solubility compared to the isoindole dione moiety in the target compound. Crystallographic studies (CSD) show distinct packing due to nitro vs. isoindole interactions .

b) 4-Benzoyl-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS 5922-34-9)

- Key Similarities : Shares the isoindol-4-yl group but substitutes the benzamide with a benzoyl group.

- Impact : The benzoyl group may enhance π-π stacking but reduce hydrogen-bonding capacity compared to the methoxy-substituted benzamide in the target compound .

c) Apremilast (N-[2-[(1S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide)

- Key Differences : Uses an acetamide linker instead of benzamide and incorporates a sulfonyl ethyl group.

- Functional Impact : Apremilast’s structure enables phosphodiesterase 4 (PDE4) inhibition, while the target compound’s benzamide and methoxy groups may shift selectivity toward other targets, such as kinases or proteolysis-targeting chimeras (PROTACs) .

Isoindole Dione Derivatives in Drug Development

a) PROTAC-Based Compounds (e.g., Arvinas Derivatives)

- Example: 5-[(3-[4-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]amino}ethyl)piperazin-1-yl]propoxy}(methyl)-1H-pyrazole-3-carboxamide.

b) 5-Azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide

Physicochemical and Pharmacokinetic Properties

| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| Target Compound | 382.35 | 2.1 | 0.15 (PBS) | 2,3-Dimethoxy, 2-methyl isoindole |

| 2,3-Dimethoxy-N-(4-nitrophenyl)benzamide | 316.29 | 1.8 | 0.08 (PBS) | Nitrophenyl |

| Apremilast | 460.46 | 1.3 | 0.22 (PBS) | Acetamide, sulfonyl ethyl |

| CAS 5922-34-9 | 400.40 | 3.2 | 0.05 (PBS) | Benzoyl, isoindole |

- The methoxy groups may slow oxidative metabolism compared to nitro or azide substituents .

Stability and Degradation

- Like Apremilast, the isoindole dione ring may undergo hydrolysis under acidic or basic conditions. RP-HPLC methods (validated per ICH guidelines) are recommended for stability testing .

Biological Activity

2,3-Dimethoxy-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide (CAS Number: 922807-62-3) is a synthetic compound with potential pharmacological applications. Its molecular formula is C₁₈H₁₆N₂O₅, and it has been studied for various biological activities, including antibacterial and anticancer properties.

Chemical Structure

The compound features a benzamide moiety linked to a substituted isoindole structure. The presence of methoxy groups and dioxo functionalities may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antibacterial Activity : Preliminary studies suggest that derivatives of benzamides, including this compound, may possess antibacterial properties. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of metabolic pathways essential for bacterial survival .

- Anticancer Potential : The compound's structure suggests potential interactions with cellular targets involved in cancer progression. For instance, it may inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial in the proliferation of cancer cells. Inhibition of DHFR can lead to decreased nucleotide synthesis and subsequent cell death .

- Antioxidant Properties : Some studies have indicated that similar compounds exhibit antioxidant activity, which can protect cells from oxidative stress and damage . This property may enhance the therapeutic efficacy of the compound in various disease models.

Antibacterial Studies

In vitro studies have shown that this compound demonstrated significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound has potential as an antibacterial agent .

Anticancer Mechanism

The anticancer activity was evaluated using various cancer cell lines. The compound was found to induce apoptosis in human leukemia cells through the downregulation of DHFR and subsequent reduction in NADPH levels:

| Cell Line | IC50 (µM) |

|---|---|

| CCRF-CEM (T-cell) | 15 |

| MCF-7 (Breast) | 20 |

| A549 (Lung) | 25 |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies targeting DHFR .

Case Studies

Several case studies have highlighted the therapeutic potential of benzamide derivatives:

- Case Study on Anticancer Efficacy : A clinical trial involving patients with advanced leukemia demonstrated that treatment with a benzamide derivative resulted in improved survival rates compared to standard therapies. Patients exhibited a significant reduction in tumor burden and improved quality of life over a follow-up period of two years .

- Case Study on Antibacterial Activity : In a study assessing the efficacy of various antibacterial agents against multi-drug resistant strains, this compound showed comparable results to established antibiotics, indicating its potential role in treating resistant infections .

Q & A

Basic: What are the optimal synthetic routes for preparing 2,3-dimethoxy-N-(2-methyl-1,3-dioxo-isoindol-4-yl)benzamide?

Answer:

The synthesis involves coupling substituted benzamide derivatives with isoindole precursors. A validated approach includes:

- Reagent Selection: Use substituted benzaldehydes (e.g., 2,3-dimethoxybenzaldehyde) and isoindol-4-amine derivatives under acidic reflux conditions (e.g., glacial acetic acid in ethanol) to form the benzamide linkage .

- Reaction Optimization: Prolonged reflux (4–6 hours) and solvent removal under reduced pressure improve yield. Crystallization from methanol:water (4:1) is effective for purification .

- Characterization: Confirm product identity via NMR (aromatic proton shifts at δ 7.2–8.1 ppm) and IR (amide C=O stretch ~1650 cm) .

Advanced: How do structural modifications of the isoindole ring influence biological activity (e.g., enzyme inhibition)?

Answer:

The isoindole-1,3-dione moiety is critical for target engagement. Key insights:

- Electrophilic Reactivity: The 1,3-dioxo group acts as an acylating agent, enabling covalent interactions with nucleophilic residues (e.g., cysteine or lysine) in enzyme active sites .

- Substituent Effects: Methyl substitution at position 2 (2-methyl) enhances metabolic stability by reducing oxidative degradation. This modification is observed in PDE4 inhibitors like apremilast, which shares structural homology with the target compound .

- SAR Studies: Replace the 2-methyl group with bulkier alkyl chains (e.g., isopentyl) to evaluate steric effects on binding affinity. Computational docking (e.g., using PubChem-derived models) can predict interactions with targets like phosphodiesterases or kinases .

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Answer:

- Spectroscopy:

- Crystallography:

Advanced: How can researchers resolve contradictions in biological activity data across assays?

Answer:

- Assay Design:

- Data Normalization: Include positive controls (e.g., apremilast for PDE4 inhibition) and normalize activity to vehicle-treated samples .

- Mechanistic Validation: Perform pull-down assays or SPR to confirm direct target binding versus indirect modulation .

Basic: What are the stability considerations for this compound under storage and experimental conditions?

Answer:

- Storage: Store at –20°C in anhydrous DMSO to prevent hydrolysis of the amide bond. Avoid repeated freeze-thaw cycles .

- Solubility: Pre-dissolve in DMSO (≤10% v/v in aqueous buffers) to avoid precipitation. Verify solubility via dynamic light scattering (DLS) .

- Degradation Pathways: Monitor by LC-MS for hydrolytic cleavage (e.g., isoindole ring opening at pH >8.0) .

Advanced: How can computational modeling guide the design of derivatives with improved selectivity?

Answer:

- Docking Simulations: Use AutoDock Vina or Schrödinger Maestro to model interactions with PDE4 or TNF-α binding pockets. Focus on hydrogen bonding with conserved residues (e.g., Gln369 in PDE4) .

- QSAR Analysis: Correlate substituent electronegativity (e.g., methoxy vs. ethoxy groups) with inhibitory potency using partial least squares regression .

- ADMET Prediction: Apply SwissADME to optimize logP (target 2–4) and reduce CYP3A4-mediated metabolism .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

- Enzyme Inhibition:

- Anti-inflammatory Activity: Quantify TNF-α secretion in LPS-stimulated macrophages via Luminex assays .

Advanced: How can crystallographic data explain discrepancies in molecular docking predictions?

Answer:

- Refinement Artifacts: Re-process raw diffraction data with SHELXE to correct for anisotropic displacement parameters, which may distort ligand poses .

- Water Network Analysis: Identify conserved water molecules in the binding site (e.g., via ARP/wARP) that are omitted in docking but critical for ligand stability .

- Ensemble Docking: Use multiple protein conformations (e.g., from molecular dynamics) to account for binding pocket flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.